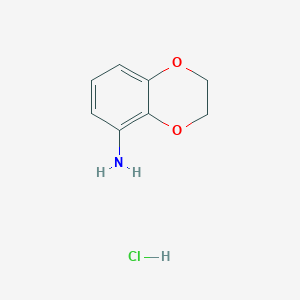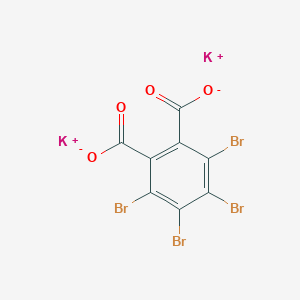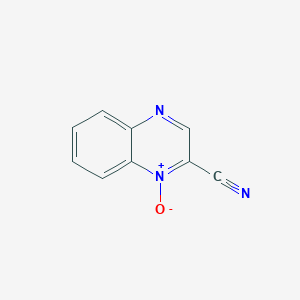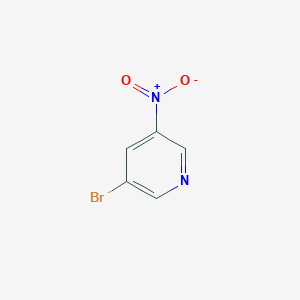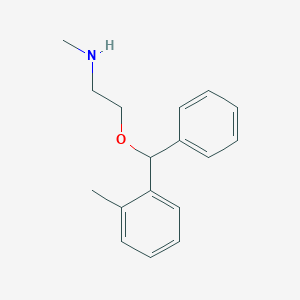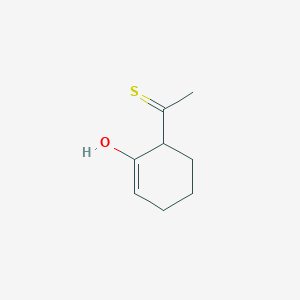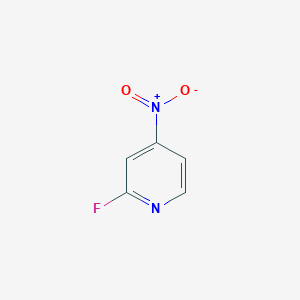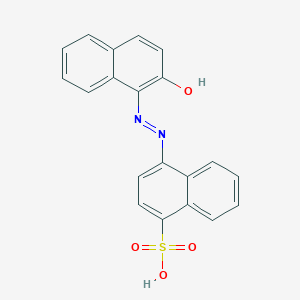
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid, commonly known as Sudan I, is an organic compound that belongs to the azo dye family. It is a red dye that is used in various industries, including food, textile, and paper. However, Sudan I has been found to be a potential carcinogen and mutagen, which has led to its ban in many countries.
Mechanism Of Action
The mechanism of action of Sudan I is not fully understood. However, it is believed that Sudan I undergoes metabolic activation by cytochrome P450 enzymes in the liver, forming reactive intermediates that can bind to DNA and induce mutations. Sudan I has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenicity.
Biochemical And Physiological Effects
Sudan I has been shown to induce DNA damage, chromosomal aberrations, and micronuclei formation in various cell types. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In animal models, Sudan I has been shown to induce liver and bladder tumors. Sudan I exposure has been associated with increased risk of bladder cancer in humans.
Advantages And Limitations For Lab Experiments
Sudan I has several advantages as a model compound for studying the toxicity of azo dyes. It is readily available, relatively inexpensive, and has well-established toxicity data. However, Sudan I also has several limitations. Its toxicity is influenced by factors such as purity, dose, and exposure route, which can make it difficult to compare results across studies. Sudan I also has limited solubility in water, which can affect its bioavailability and toxicity.
Future Directions
Future research on Sudan I should focus on elucidating its mechanism of action and identifying biomarkers of exposure and toxicity. There is also a need to develop alternative, non-toxic dyes for use in various industries. Additionally, more studies are needed to determine the long-term health effects of Sudan I exposure in humans. Finally, there is a need for better regulation and monitoring of Sudan I in food and other consumer products.
In conclusion, 4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid, commonly known as Sudan I, is a red dye that has been widely used in various industries. However, it has been found to be a potential carcinogen and mutagen, which has led to its ban in many countries. Sudan I has been extensively studied as a model compound for studying the toxicity of azo dyes. It has been shown to induce genotoxicity, mutagenicity, and carcinogenicity in various in vitro and in vivo models. Further research is needed to fully understand its mechanism of action and long-term health effects in humans.
Synthesis Methods
The synthesis of Sudan I involves the diazotization of 2-amino-1-naphthol-4-sulfonic acid with sodium nitrite, followed by coupling with 1-naphthol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. The purity of Sudan I is essential, as impurities can increase its toxicity.
Scientific Research Applications
Sudan I has been widely used in scientific research as a model compound for studying the metabolism and toxicity of azo dyes. It has been shown to induce genotoxicity, mutagenicity, and carcinogenicity in various in vitro and in vivo models. Sudan I has also been used as a fluorescent probe for studying protein-DNA interactions and as a staining agent for detecting lipids in cells.
properties
CAS RN |
18268-54-7 |
|---|---|
Product Name |
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid |
Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17/h1-12,23H,(H,24,25,26) |
InChI Key |
JSAKRLDIZOGQTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O |
Other CAS RN |
18268-54-7 |
solubility |
0.07 M |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



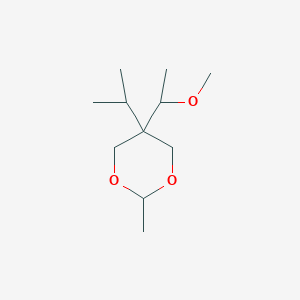
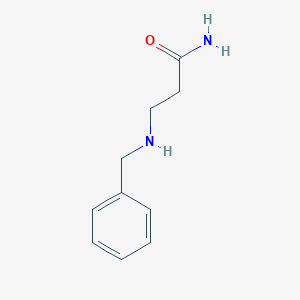
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

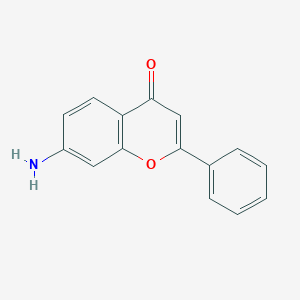
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
